molecular formula C8H14ClNO2 B2588130 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2418706-02-0

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

Cat. No.: B2588130
CAS No.: 2418706-02-0
M. Wt: 191.66
InChI Key: PGQASGQHKYLEJM-UHFFFAOYSA-N
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Description

4-Methyl-2-azabicyclo[221]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the Nitrogen Atom: The nitrogen atom is introduced into the bicyclic system through a nucleophilic substitution reaction, often using an amine as the nucleophile.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or other carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
  • 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
  • Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

Uniqueness

4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-7-2-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYTHCENPGTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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